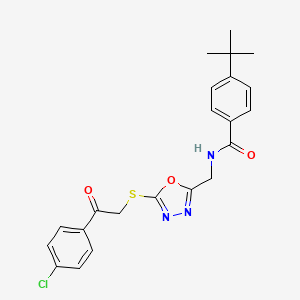

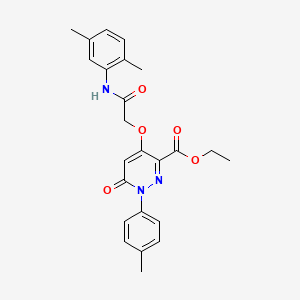

![molecular formula C18H11F2N5O B2587675 2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 894062-85-2](/img/structure/B2587675.png)

2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a chemical compound with the molecular formula C18H13F2N5O2S . It is a derivative of 1,2,4-triazolo[4,3-b]pyridazine, which is a type of heterocyclic compound . These types of compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives has been the subject of various studies . For instance, one method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, and subsequently with p-TsOH .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms and an amide group attached. The amide group is further connected to a 1,2,4-triazolo[4,3-b]pyridazine ring .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, especially those containing triazolo and pyridazine moieties, are of significant interest due to their potential pharmacological properties. Techniques such as intramolecular oxidative N-N bond formation have been employed to synthesize biologically important 1,2,4-triazolo[1,5-a]pyridines, showcasing the importance of these heterocycles in drug development processes (Zheng et al., 2014). Similarly, the synthesis of pyridazine analogs, recognized for their pharmaceutical significance, involves complex chemical reactions that highlight the versatility of these compounds in creating targeted therapeutic agents (Sallam et al., 2021).

Potential Biological Activities

Compounds with triazolo[4,3-b]pyridazine derivatives have been explored for their antiproliferative activity, indicating their utility in cancer research. For instance, certain triazolo[4,3-b]pyridazin-6-yloxy derivatives demonstrated the ability to inhibit the proliferation of endothelial and tumor cells, suggesting their potential as anticancer agents (Ilić et al., 2011). Moreover, the development of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines has been reported, with these compounds showing high antibacterial, antifungal, and anti-inflammatory activities in comparison to commercial antibiotics, further emphasizing the therapeutic relevance of such structures (El-Reedy & Soliman, 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of heterocyclic compounds, including those with fluorinated and sulfonamide groups, have been extensively studied. These compounds are synthesized through various chemical reactions and characterized using techniques such as NMR and LC-MS, highlighting the complex nature of their synthesis and the importance of accurate characterization in understanding their properties and potential applications (Shaaban, 2008).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that triazole derivatives can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide may interact with its targets in a similar manner.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that similar studies could provide insights into the pharmacokinetics of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide.

Result of Action

Similar compounds have shown excellent anti-tumor activity against various cancer cell lines , suggesting that 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide may have similar effects.

Action Environment

The synthesis of similar compounds has been achieved under various conditions , suggesting that the action of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide may also be influenced by environmental factors.

Propriétés

IUPAC Name |

2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N5O/c19-12-4-5-14(15(20)9-12)18(26)22-13-3-1-2-11(8-13)16-6-7-17-23-21-10-25(17)24-16/h1-10H,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNNRBJMGCJLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

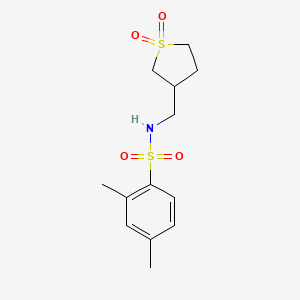

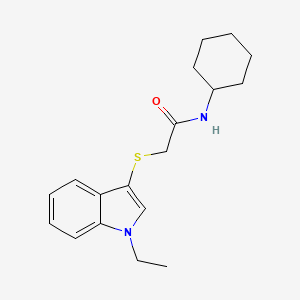

![1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2587593.png)

![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)

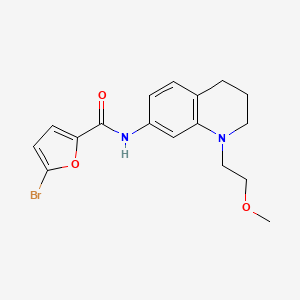

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587601.png)

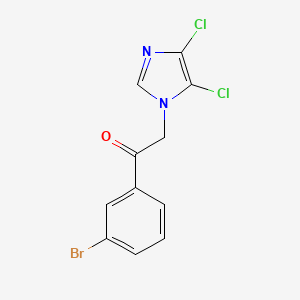

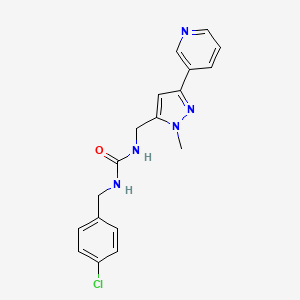

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2587602.png)

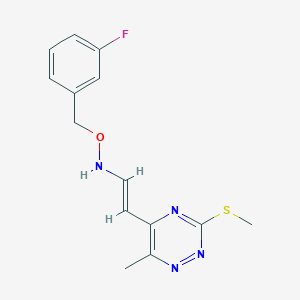

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2587604.png)

![benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2587606.png)